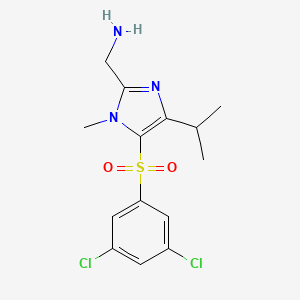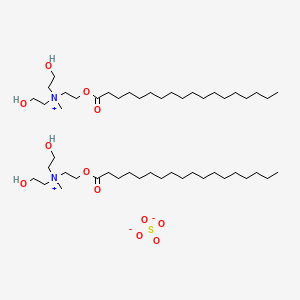
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate is a complex organic compound with the molecular formula C50H104N2O12S. It is known for its surfactant properties and is commonly used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate typically involves the reaction of N,N-bis(2-hydroxyethyl)-N-methyl-2-((1-oxooctadecyl)oxy)ethylamine with sulfuric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The purification process often includes crystallization or other separation techniques to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Wirkmechanismus
The mechanism of action of Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate involves its interaction with molecular targets such as cell membranes. It can disrupt lipid bilayers, leading to changes in membrane permeability. This property makes it useful in applications like drug delivery and antimicrobial formulations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-bis(2-hydroxyethyl)-N-methyl-2-((1-oxooctadecyl)oxy)ethylamine
- Ethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-2-((1-oxooctadecyl)oxy)-, methyl sulfate (salt)
Uniqueness
Bis((bis(2-hydroxyethyl))methyl(2-((1-oxooctadecyl)oxy)ethyl)ammonium) sulphate stands out due to its unique combination of surfactant properties and its ability to interact with biological membranes. This makes it particularly valuable in both industrial and research settings .
Eigenschaften
CAS-Nummer |
94236-97-2 |
|---|---|
Molekularformel |
C50H104N2O12S |
Molekulargewicht |
957.4 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)-methyl-(2-octadecanoyloxyethyl)azanium;sulfate |
InChI |
InChI=1S/2C25H52NO4.H2O4S/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(29)30-24-21-26(2,19-22-27)20-23-28;1-5(2,3)4/h2*27-28H,3-24H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
KBXJGFSBRHIFFE-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCO.CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCO)CCO.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


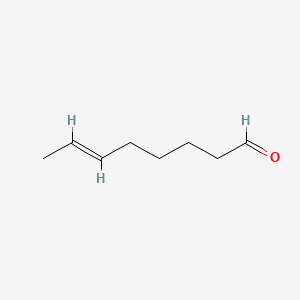
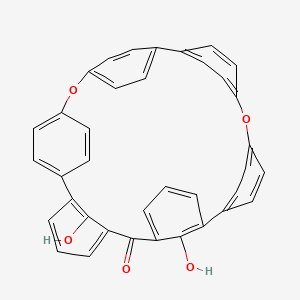
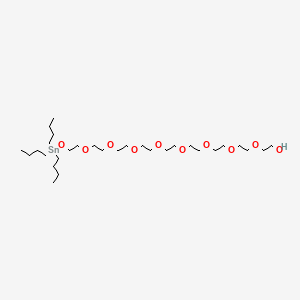
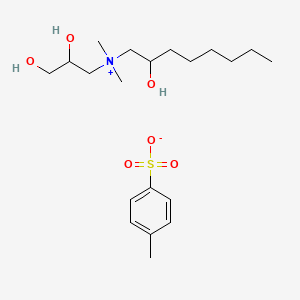
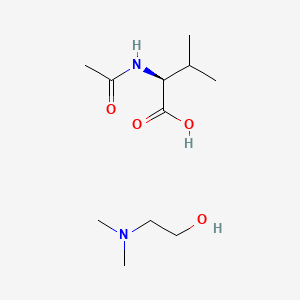
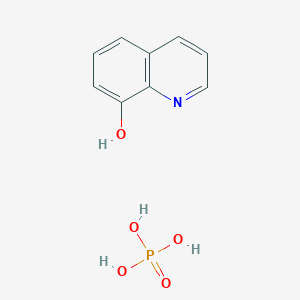
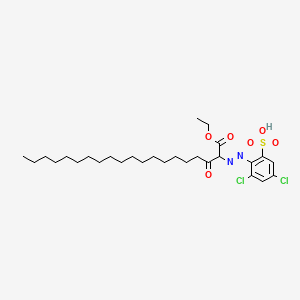
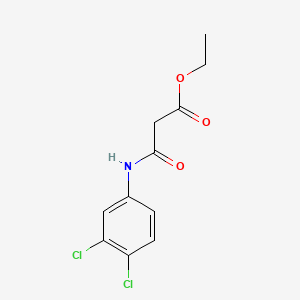

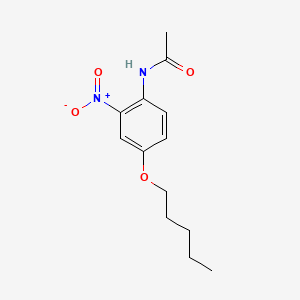
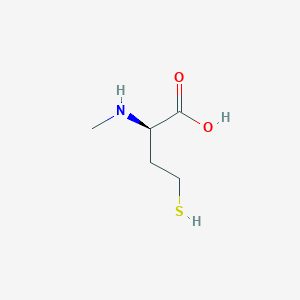
![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)
